molecular formula C30H41ClN2O3 B15085986 2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769151-48-6

2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B15085986
CAS No.: 769151-48-6
M. Wt: 513.1 g/mol
InChI Key: OFISLAIEGOWRBU-FEZSWGLMSA-N
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Description

2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C30H41ClN2O3. It is a unique chemical structure that combines a palmitoyl group, a carbohydrazonoyl group, and a chlorobenzoate moiety. This compound is primarily used in early discovery research and is part of a collection of rare and unique chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, starting with the preparation of the individual components. The palmitoyl group is typically introduced through esterification reactions, while the carbohydrazonoyl group is synthesized via hydrazone formation. The final step involves coupling these groups with the 4-chlorobenzoate moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring stringent quality control to maintain the compound’s integrity and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The palmitoyl group can facilitate membrane association, while the carbohydrazonoyl and chlorobenzoate moieties may interact with proteins or enzymes, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

769151-48-6

Molecular Formula

C30H41ClN2O3

Molecular Weight

513.1 g/mol

IUPAC Name

[2-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C30H41ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(34)33-32-24-26-17-15-16-18-28(26)36-30(35)25-20-22-27(31)23-21-25/h15-18,20-24H,2-14,19H2,1H3,(H,33,34)/b32-24+

InChI Key

OFISLAIEGOWRBU-FEZSWGLMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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